methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate
Overview
Description
Methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate is a useful research compound. Its molecular formula is C20H30N2O4 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.22055744 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photopolymerization Applications
A study discusses a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization. This compound, through its decomposition under UV irradiation, generates radicals initiating polymerization processes, highlighting its potential in materials science for developing novel polymeric materials with specific properties (Guillaneuf et al., 2010).
Heterocyclic Compound Synthesis
Research on the cyclization of specific benzoate derivatives has led to the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This process, regardless of the base strength used, showcases the compound's role in synthesizing heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals (Ukrainets et al., 2014).
Receptor Agonist Research
Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol were synthesized and evaluated as potent 5-HT4 receptor agonists. This research into receptor agonists contributes to the development of drugs targeting the serotonergic system, with applications in gastrointestinal and central nervous system disorders (Yang et al., 1997).
Antimicrobial and Molluscicidal Activity
A study on Piper hispidum led to the isolation of new prenylated benzoic acid derivatives, demonstrating moderate antimicrobial and molluscicidal activities. These findings indicate the compound's potential application in developing new bioactive agents for agricultural and pharmaceutical purposes (Friedrich et al., 2005).
Properties
IUPAC Name |
methyl 4-[[4-[3-(2-methoxyethylamino)-3-oxopropyl]piperidin-1-yl]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-25-14-11-21-19(23)8-5-16-9-12-22(13-10-16)15-17-3-6-18(7-4-17)20(24)26-2/h3-4,6-7,16H,5,8-15H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRXDANUMIJYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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